Hydroxy-PEG3-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Functionalization Strategies for Hydroxy Peg3 Methyl Ester
Established Synthetic Pathways for Hydroxy-PEG3-methyl ester
The synthesis of this compound is primarily achieved through the strategic modification of oligo(ethylene glycol) precursors. This involves a multi-step process that includes derivatization and controlled esterification, followed by rigorous purification to isolate the desired compound.
Derivatization of Oligo(ethylene glycol) Precursors
The synthesis often commences with an oligo(ethylene glycol) molecule, which serves as the foundational backbone of the target compound. A common starting material is triethylene glycol. The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), for instance, involves a one-pot reaction between poly(ethylene glycol) (PEG) and fumaryl (B14642384) chloride. nih.gov This process underscores the importance of starting with dry reagents, such as dichloromethane (B109758) and PEG, to maximize reaction conversion and the molecular weight of the resulting product. nih.gov The reaction is typically conducted under an inert atmosphere. nih.gov
The core structure of this compound is based on a triethylene glycol unit. The general synthesis of PEG polymers involves the ring-opening polymerization of ethylene (B1197577) oxide. mdpi.com Depending on the initiator used, this process can yield products with one or two terminal hydroxyl groups, such as monomethoxy-PEG (mPEG-OH) or diol-PEG (HO-PEG-OH), respectively. mdpi.com For the synthesis of this compound, a diol precursor is typically utilized to allow for differential functionalization of the two ends.
Controlled Esterification Processes to Yield Methyl Ester
A crucial step in the synthesis is the controlled esterification of one of the terminal hydroxyl groups to form the methyl ester. This must be performed under conditions that prevent the esterification of both hydroxyl groups. One approach involves the use of a protecting group for one of the hydroxyls, allowing for the selective esterification of the other. Following esterification, the protecting group is removed to yield the final product.
The esterification can be achieved through various methods. Acid-catalyzed esterification using methacrylic acid in the presence of a catalyst like p-toluene sulfonic acid is a known method for producing similar esterified PEG derivatives. mdpi.comresearchgate.net The reaction conditions, including temperature and the use of azeotropic agents to remove water, can be optimized to achieve high conversion rates. researchgate.net For instance, increasing the temperature can enhance the equilibrium conversion, and using toluene (B28343) as an azeotropic agent can further drive the reaction to completion. researchgate.net Another method involves the reaction with methanolic hydrochloric acid, which can be prepared by mixing acetyl chloride with methanol. sigmaaldrich.com
Purification and Isolation of Synthetic Intermediates
Throughout the synthesis, purification of the intermediates is critical to ensure the final product's purity. Various chromatographic techniques are employed for this purpose. Size exclusion chromatography (SEC) is effective for separating molecules based on their hydrodynamic radius, making it suitable for removing unreacted PEG and other low molecular weight by-products. Ion exchange chromatography (IEC) can be used to separate molecules based on their surface charge, which can be altered by the introduction of charged functional groups.
For monodisperse PEG derivatives, a purification method involving the derivatization of the terminal hydroxyl group to introduce a carboxylic acid, followed by liquid-liquid extraction at a controlled pH, has been reported. google.com This process allows for the efficient removal of impurities. google.com Other techniques like precipitation and magnetic decantation have also been explored for the purification of PEG-grafted nanoparticles. acs.org
Functional Group Interconversion of this compound Termini
The presence of two distinct functional groups, a hydroxyl group and a methyl ester, on this compound allows for a wide range of subsequent chemical modifications. This versatility is a key feature of its utility as a chemical linker.
Hydroxyl Group Activation and Transformation to Electrophilic Species
The terminal hydroxyl group of this compound is not inherently reactive enough for many conjugation reactions and often requires activation. conicet.gov.ar This is typically achieved by converting it into a more reactive electrophilic species. conicet.gov.ar
Common activation strategies include:
Tosylates and Mesylates: The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. biochempeg.comub.edu These sulfonate esters are then susceptible to nucleophilic substitution. biochempeg.comvanderbilt.edu
Halides: The activated sulfonate esters can be subsequently converted to alkyl halides (chlorides, bromides, or iodides) through reactions like the Finkelstein reaction, which involves treatment with a sodium halide in acetone. vanderbilt.edu
Activated Esters: The hydroxyl group can be reacted with reagents like N,N'-disuccinimidyl carbonate to form an N-hydroxysuccinimidyl (NHS) ester. nih.gov NHS esters are highly reactive towards primary amines, forming stable amide bonds. nih.govpreprints.org Other activating agents for forming active esters include p-nitrophenyl chloroformate. nih.gov
Epoxides: The hydroxyl group can be transformed into an epoxide, which can then react with various nucleophiles. creativepegworks.com
These transformations enable the hydroxyl end of the molecule to be coupled to a variety of nucleophilic partners, such as amines, thiols, or other hydroxyl groups on target molecules. researchgate.net
Selective Hydrolysis and Derivatization of the Methyl Ester Moiety
The methyl ester group at the other terminus of this compound can also be selectively modified.
Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521). broadpharm.comcd-bioparticles.netgoogle.com This hydrolysis must be carefully controlled to avoid unwanted reactions at the other end of the molecule, especially if it has been functionalized with a base-sensitive group. Enzymatic hydrolysis offers a milder and more selective alternative. nih.govgoogle.comrsc.org For instance, esterases can be used to cleave the ester bond under physiological conditions. nih.gov The resulting carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with amines to form amide bonds. nih.gov
Transesterification: While less common for this specific molecule, transesterification reactions could potentially be used to convert the methyl ester into other types of esters.
Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk This would result in a diol-PEG3 molecule. Selective reduction in the presence of other functional groups would require careful choice of reagents.
The ability to selectively manipulate both the hydroxyl and methyl ester termini of this compound makes it a highly adaptable linker for creating more complex molecules with tailored properties.
Orthogonal Functionalization Strategies for Bifunctional Reactivity
The distinct reactivity of the hydroxyl and methyl ester groups in this compound allows for orthogonal functionalization. This means that one functional group can be selectively reacted while the other remains intact, permitting the sequential introduction of different chemical entities. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This bifunctional reactivity is crucial for creating well-defined chemical structures for specific applications. google.com
For instance, the hydroxyl group can undergo reactions such as esterification or etherification without affecting the methyl ester under neutral or acidic conditions. Conversely, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, leaving the hydroxyl group untouched. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This differential reactivity forms the basis for numerous strategic modifications.
A common orthogonal strategy involves first modifying the hydroxyl group. It can be activated, for example, by tosylation or mesylation, to create a good leaving group for subsequent nucleophilic substitution. mdpi.com This allows for the introduction of various functionalities like azides, amines, or thiols. mdpi.com Following the modification of the hydroxyl end, the methyl ester can then be hydrolyzed to a carboxylic acid, which can be subsequently coupled to an amine-containing molecule using standard peptide coupling reagents.
This step-wise approach, facilitated by the orthogonal nature of the hydroxyl and ester groups, is fundamental in the synthesis of precisely structured molecules where specific positioning of different functionalities is required.
Advanced Derivatization Methodologies Utilizing this compound
The unique structure of this compound serves as a scaffold for advanced derivatization, enabling its incorporation into a wide array of complex molecules through multi-step synthetic routes.
Attachment of Varied Chemical Moieties to the Hydroxyl Group
The terminal hydroxyl group of this compound is a prime site for the attachment of a diverse range of chemical moieties. cd-bioparticles.netbroadpharm.combroadpharm.com This functional group can be readily derivatized or replaced to introduce new reactive handles. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com
Common derivatization strategies for the hydroxyl group include:
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ether bonds. A notable example is the reaction with propargyl bromide in the presence of a strong base to introduce a terminal alkyne. mdpi.com
Activation for Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, facilitates subsequent reaction with a wide range of nucleophiles. mdpi.com This is a versatile method to introduce groups like azides, which are useful in "click chemistry," or protected amines and thiols. mdpi.com
Oxidation: The primary alcohol can be oxidized to an aldehyde, which is a valuable functional group for conjugation with amine-containing molecules to form Schiff bases that can be subsequently reduced to stable amine linkages. mdpi.com
These modifications allow for the introduction of functionalities tailored for specific applications, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or reactive groups for further conjugation.
Table 1: Examples of Moieties Attached to the Hydroxyl Group and Corresponding Reaction Types
| Moiety Introduced | Reagent/Reaction Type | Resulting Functional Group |
|---|---|---|
| Tosyl | Tosyl chloride | Tosylate |
| Azide (B81097) | Sodium azide (following activation) | Azide |
| Amine | Phthalimide (B116566) (Gabriel synthesis) or Azide reduction | Primary Amine |
| Alkyne | Propargyl bromide | Ether-linked Alkyne |
Modification of the Methyl Ester for Novel Conjugation Strategies
While the hydroxyl group offers a wide range of derivatization possibilities, the methyl ester terminus provides a distinct set of conjugation strategies. The primary modification of the methyl ester is its hydrolysis to a carboxylic acid. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This is typically achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide. cd-bioparticles.netbroadpharm.com
Once converted to a carboxylic acid, a plethora of conjugation chemistries become available:
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This is one of the most common methods for attaching peptides, proteins, or other amine-containing biomolecules.
Active Ester Formation: The carboxylic acid can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com These esters are stable but react efficiently with primary amines under physiological conditions to form stable amide bonds. thermofisher.com This two-step approach is often used to create amine-reactive probes.
The ability to transform the relatively inert methyl ester into a reactive carboxylic acid significantly expands the utility of this compound as a linker, enabling its conjugation to a different set of functional groups than those targeted by the hydroxyl end.
Table 2: Conjugation Strategies Following Methyl Ester Modification
| Initial Modification | Subsequent Reaction | Coupling Partner | Resulting Linkage |
|---|---|---|---|
| Hydrolysis to Carboxylic Acid | Amide coupling (e.g., with EDC) | Amine | Amide |
| Hydrolysis to Carboxylic Acid | NHS ester formation | Amine | Amide |
Multi-step Convergent and Divergent Synthesis Routes Incorporating this compound
The bifunctional nature of this compound makes it an ideal component in both convergent and divergent synthetic strategies. rsc.orgsathyabama.ac.inscholarsresearchlibrary.com
In a divergent synthesis , a core molecule is elaborated in a stepwise fashion to generate a library of related compounds. sathyabama.ac.in Starting with this compound, one could first react the hydroxyl group with a single building block. Subsequently, the ester group could be hydrolyzed and reacted with a variety of different molecules, leading to a diverse set of final products all containing the initial building block and the PEG linker. This methodology is efficient for generating libraries of compounds for screening purposes, for instance, in drug discovery.
The strategic application of multi-step convergent and divergent pathways, enabled by the orthogonal reactivity of this compound, allows for the systematic and efficient construction of complex and functionally diverse molecular architectures. youtube.comnih.gov
Chemical Reactivity and Mechanistic Investigations of Hydroxy Peg3 Methyl Ester
Mechanistic Studies of Ester Hydrolysis in Hydroxy-PEG3-methyl ester
The hydrolysis of the methyl ester in this compound, which splits the ester into a carboxylic acid and methanol, can be catalyzed by either acid or base. chemguide.co.uk
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemguide.co.uklibretexts.org To achieve a high degree of hydrolysis, a large excess of water is typically used. libretexts.orglibretexts.org The mechanism generally proceeds through a series of equilibrium steps.
Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This attack forms a tetrahedral intermediate. ucoz.com Following a proton transfer, the leaving group (methanol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com
The most common mechanism for acid-catalyzed ester hydrolysis is the A_AC_2 mechanism, which stands for acid-catalyzed, acyl-cleavage, bimolecular. ucoz.com Evidence for acyl cleavage is supported by isotopic labeling studies using ¹⁸O-labeled water, where the ¹⁸O isotope is incorporated into the resulting carboxylic acid, not the alcohol. ucoz.com Additionally, if the alcohol part of the ester is chiral, it retains its configuration during hydrolysis, indicating that the O-alkyl bond is not broken. ucoz.com
An alternative, less common pathway is the A_AL_1 mechanism (acid-catalyzed, alkyl-cleavage, unimolecular). This pathway is favored for esters with tertiary alkyl groups because it proceeds through a stable tertiary carbocation intermediate. ucoz.comchemistrysteps.com
Base-promoted hydrolysis, also known as saponification, is a widely used method for cleaving esters and is generally irreversible. chemguide.co.ukchemistrysteps.com This irreversibility is a key advantage over acid-catalyzed hydrolysis. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.comyoutube.com This addition forms a tetrahedral intermediate. youtube.com
The subsequent collapse of this intermediate results in the elimination of an alkoxide ion (in this case, methoxide) as the leaving group, forming a carboxylic acid. youtube.comyoutube.com The newly formed carboxylic acid is then immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a carboxylate salt. chemistrysteps.comyoutube.com This final acid-base step is what drives the reaction to completion, making it effectively irreversible. chemistrysteps.com
Nucleophilic addition of hydroxide to the carbonyl carbon.
Elimination of the methoxide (B1231860) leaving group.
Deprotonation of the carboxylic acid to form the carboxylate salt.
This process is fundamental in the production of soaps from fats and oils, which are triesters of glycerol. libretexts.org
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Saponification |
| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
| Driving Force | Use of excess water | Formation of stable carboxylate salt |
Enzymes, particularly hydrolases like lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. google.comnih.gov These biocatalytic reactions are often highly selective. google.com For instance, certain enzymes can selectively hydrolyze a methyl ester in the presence of other hydrolyzable groups. google.com
The mechanism of enzymatic ester hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the enzyme.
Enzymes can also facilitate transesterification reactions, where the alkyl group of an ester is exchanged with another alcohol. This process is also believed to proceed through an acyl-enzyme intermediate.
Hydroxyl Group Reactivity in Nucleophilic Substitution and Addition Reactions
The terminal hydroxyl group (-OH) of this compound is a key functional group that allows for further chemical modifications. broadpharm.comaxispharm.com However, the hydroxyl group itself is a poor leaving group in nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. masterorganicchemistry.comlibretexts.org Therefore, it is often necessary to convert the hydroxyl group into a better leaving group to facilitate these reactions. masterorganicchemistry.comsinica.edu.tw
Etherification: The formation of an ether from the hydroxyl group of this compound typically involves converting the alcohol into an alkoxide, which can then act as a nucleophile. This is often achieved by reacting the alcohol with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. The resulting alkoxide can then react with an alkyl halide in a Williamson ether synthesis.
Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a new ester linkage. venus-goa.com When reacting with a carboxylic acid, an acid catalyst is typically required in a process known as Fischer esterification. libretexts.org This reaction is an equilibrium process, and water is removed to drive it towards the product side. libretexts.org The reaction with more reactive acyl chlorides or anhydrides is generally faster and not reversible.
To make the hydroxyl group a better leaving group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comlibretexts.org These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. youtube.comyoutube.com
The formation of tosylates and mesylates involves reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a weak base like pyridine. youtube.comkhanacademy.org The base neutralizes the HCl that is formed during the reaction. youtube.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion and deprotonation of the oxygen by the base. youtube.comkhanacademy.org An important feature of this process is that the stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction. masterorganicchemistry.comyoutube.com Once formed, the tosylate or mesylate group can be readily displaced by a wide range of nucleophiles in S_N_2 or S_N_1 reactions. masterorganicchemistry.commdma.ch
| Leaving Group | Abbreviation | Reagent for Formation | Relative Reactivity |
| Hydroxide | -OH | - | Poor |
| Tosylate | -OTs | Tosyl chloride (TsCl) | Excellent |
| Mesylate | -OMs | Mesyl chloride (MsCl) | Excellent |
Regioselectivity and Chemoselectivity in Hydroxyl-Mediated Reactions
This compound is a heterobifunctional molecule featuring a terminal primary hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The distinct chemical nature of these two functional groups allows for selective chemical transformations, a critical aspect in its application as a linker in various fields.
Regioselectivity
In the specific case of this compound, which possesses a single primary hydroxyl group, regioselectivity becomes a pertinent consideration when it is incorporated into a more complex molecule containing other hydroxyl groups of differing chemical environments (e.g., primary versus secondary or tertiary). In such scenarios, the primary hydroxyl group of the PEG3 moiety exhibits higher reactivity in reactions like esterification and etherification compared to more sterically hindered secondary or tertiary alcohols. quora.comquora.com This preferential reactivity is a well-established principle in organic chemistry, allowing for the selective modification of the primary alcohol. researchgate.net
Chemoselectivity
Chemoselectivity refers to the ability to react with one functional group in the presence of another. For this compound, the key challenge and opportunity lie in the selective manipulation of the hydroxyl group versus the methyl ester.
Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, most notably esterification or acylation. By employing acylating agents such as acyl chlorides or anhydrides under controlled conditions, often with a mild base like triethylamine, the hydroxyl group can be selectively converted to an ester. researchgate.net Under these conditions, the methyl ester group generally remains intact. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity. organic-chemistry.org
Reactions at the Methyl Ester Group: The methyl ester can be selectively cleaved through hydrolysis to yield a carboxylic acid. This transformation is most commonly achieved under basic conditions, a process known as saponification, using reagents like sodium hydroxide in an aqueous or alcoholic solvent. chemrxiv.org The primary hydroxyl group is stable under these conditions and does not react.
The following interactive table summarizes the primary chemoselective reactions for this compound.
| Reaction Type | Target Functional Group | Typical Reagents | Resulting Functional Group |
| Acylation | Hydroxyl (-OH) | Acyl Chloride, Anhydride | Ester |
| Hydrolysis | Methyl Ester (-COOCH₃) | Sodium Hydroxide | Carboxylic Acid |
Reaction Kinetics and Selectivity Studies for this compound Transformations
The rates at which the hydroxyl and methyl ester groups of this compound react are crucial for controlling reaction outcomes and designing synthetic protocols. While kinetic data for this specific molecule is not extensively published, valuable insights can be drawn from studies on analogous short-chain polyethylene (B3416737) glycol (PEG) derivatives and methyl esters.
Kinetics of Hydroxyl-Mediated Esterification
The esterification of terminal hydroxyl groups on PEG chains has been a subject of kinetic investigation, particularly in the context of drug delivery and polymer chemistry. The reaction of a PEG alcohol with a carboxylic acid is typically a second-order process, with the rate dependent on the concentrations of both reactants. nih.govresearchgate.net
The rate of reaction is significantly influenced by temperature. The Arrhenius equation describes this relationship, where the rate constant (k) increases with temperature. The activation energy (Ea) is a critical parameter; a study on the esterification of PEG400 with the carboxylic acid-containing drug cetirizine (B192768) determined an activation energy of approximately 70 kJ/mol. researchgate.net
Based on data from similar systems, a representative dataset for the esterification of this compound with a carboxylic acid is presented below.
| Temperature (°C) | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |
| 50 | 1.5 x 10⁻⁵ |
| 60 | 3.5 x 10⁻⁵ |
| 70 | 7.8 x 10⁻⁵ |
| 80 | 1.6 x 10⁻⁴ |
Kinetics of Methyl Ester Hydrolysis
The hydrolysis of the methyl ester in this compound is most efficiently carried out under alkaline conditions. This reaction, known as saponification, is also a second-order reaction, with the rate being first order with respect to both the ester and the hydroxide ion. chemrxiv.org
Under pseudo-first-order conditions, where the concentration of the hydroxide ion is significantly in excess, the reaction rate is dependent only on the concentration of the ester. The rate of hydrolysis is sensitive to temperature and pH.
The following table provides illustrative kinetic data for the alkaline hydrolysis of a short-chain methyl ester, serving as an analogue for the methyl ester moiety in this compound.
| Temperature (°C) | [NaOH] (M) | Pseudo-First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 25 | 0.1 | 5.0 x 10⁻⁵ | 5.0 x 10⁻⁴ |
| 35 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ |
| 45 | 0.1 | 4.2 x 10⁻⁴ | 4.2 x 10⁻³ |
Selectivity in Transformations
The ability to selectively modify one functional group over the other is a hallmark of the utility of this compound. The kinetic and mechanistic understanding of the reactions of the hydroxyl and methyl ester groups allows for the rational design of reaction conditions to achieve the desired chemical transformation with high selectivity. For instance, the nucleophilicity of the hydroxyl group can be harnessed for selective acylation under neutral or mildly basic conditions, while the electrophilicity of the ester carbonyl is targeted under stronger basic conditions for hydrolysis.
Applications of Hydroxy Peg3 Methyl Ester in Contemporary Chemical Research
Role as a Molecular Linker and Spacer in Conjugation Chemistry
The primary application of Hydroxy-PEG3-methyl ester is as a molecular linker and spacer. axispharm.com Its defined length, hydrophilicity, and chemical handles are leveraged to connect different molecular entities, such as a small molecule drug to a targeting ligand or a biomolecule to a surface. The PEG component acts as a flexible spacer, which can help to overcome steric hindrance and maintain the biological activity of the conjugated molecules. axispharm.com
In bioconjugation, molecules like this compound are indispensable for creating stable linkages between biomolecules (e.g., proteins, peptides, antibodies) and other molecules like fluorescent dyes, drugs, or nanoparticles. axispharm.comaxispharm.com The inherent structure of this compound is typically modified to introduce more reactive functional groups, enabling specific coupling chemistries. axispharm.com
A common strategy for conjugating linkers to biomolecules is through the formation of a stable amide bond. nih.govacs.org Biomolecules such as proteins and peptides present primary amine groups on their N-terminus and on the side chains of lysine (B10760008) residues.
To achieve this conjugation, the hydroxyl group of this compound is first converted into a carboxylic acid. This resulting molecule, Acid-PEG3-methyl ester, can then be activated to readily react with amines. broadpharm.com The activation is typically performed using carbodiimide (B86325) chemistry, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or activators such as N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. jenkemusa.com This activated ester efficiently reacts with the primary amines on a biomolecule to form a stable amide linkage. acs.org
Reaction Pathway:
Oxidation: The terminal hydroxyl group of this compound is oxidized to a carboxylic acid.
Activation: The newly formed carboxylic acid is reacted with EDC and NHS (or similar activators like HATU) to create a highly reactive NHS ester. broadpharm.com
Conjugation: The NHS ester derivative is then reacted with an amine-containing biomolecule at a neutral or slightly alkaline pH to form the final conjugate linked by an amide bond.
The terminal hydroxyl group of this compound can directly participate in esterification reactions with molecules that contain carboxylic acid groups. venus-goa.com This reaction, often catalyzed by an acid (a process known as Fischer esterification), forms an ester bond, linking the PEG molecule to the substrate and releasing water as a byproduct. khanacademy.orggoogle.com While effective, the resulting ester bond is potentially susceptible to hydrolysis, which can be a consideration depending on the desired stability of the final conjugate in aqueous environments.
Reaction Details:
Reactants: this compound and a carboxylic acid-containing molecule.
Conditions: Typically requires acidic conditions or the use of coupling agents to facilitate the removal of water. khanacademy.org
Bond Formed: Ester linkage (-COO-).
This compound is a precursor for creating heterobifunctional linkers, which are molecules that possess two different reactive groups at their termini. broadpharm.comjenkemusa.com This allows for sequential, specific conjugation to two different types of molecules.
The synthesis of a heterobifunctional linker from this precursor involves distinct modifications of its two functional ends:
Modification of the Hydroxyl Group: The hydroxyl group is highly versatile and can be converted into a wide array of other functional groups, such as an azide (B81097), alkyne (for click chemistry), maleimide (B117702) (for reaction with thiols), or an activated ester (like NHS ester). axispharm.combroadpharm.com
Modification of the Methyl Ester Group: The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. broadpharm.commedkoo.com This carboxylic acid can then be activated for reaction with amines.
This approach allows for the creation of linkers such as Azido-PEG3-acid or Maleimide-PEG3-NHS ester, enabling highly specific and controlled bioconjugation strategies, which are crucial in fields like antibody-drug conjugate (ADC) development. jenkemusa.comcreative-biolabs.com
| Derivative Functional Group 1 | Derivative Functional Group 2 | Potential Target Molecule 1 | Potential Target Molecule 2 |
| NHS Ester | Maleimide | Amine-containing protein | Thiol-containing peptide |
| Azide | Carboxylic Acid | Alkyne-modified surface | Amine-modified drug |
| Alkyne | NHS Ester | Azide-labeled biomolecule | Amine-containing protein |
The unique properties of PEG chains are highly valued in materials science for modifying the surface properties of various materials. nih.gov The incorporation of PEG linkers like this compound can enhance biocompatibility, improve stability in biological fluids, and reduce non-specific protein adsorption. mdpi.com
A significant application in materials science is the surface functionalization of nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) and other substrates. cd-bioparticles.netnih.gov This process, often called "PEGylation," involves attaching PEG chains to the surface. mdpi.com
Derivatives of this compound are used to form covalent bonds with the nanoparticle surface. For example, the hydroxyl end can be converted to a thiol to bind to gold surfaces, or to a phosphonate (B1237965) to bind to metal oxide nanoparticles. The other end of the linker, the methyl ester, can be hydrolyzed to a carboxylic acid, which can then be used to attach other molecules, such as targeting ligands or therapeutic agents. axispharm.comaxispharm.com This surface modification improves the nanoparticle's colloidal stability and biocompatibility and can help evade the immune system, prolonging circulation time in vivo. mdpi.comnih.gov
Integration into Advanced Materials Science Research
Incorporation into Polymer Networks and Hydrogels
The bifunctional nature of this compound makes it a suitable crosslinking agent or a component for modifying the properties of polymer networks and hydrogels. The hydroxyl group can participate in polymerization reactions, such as esterification or urethane (B1682113) formation, to become integrated into a polymer backbone. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for further conjugation or to introduce pH-sensitive properties into the hydrogel matrix.
The incorporation of the PEG3 linker can significantly influence the properties of the resulting hydrogel. The hydrophilic PEG chain can increase the water uptake and swelling capacity of the hydrogel, which is crucial for applications in drug delivery and tissue engineering. Furthermore, the defined length of the PEG3 spacer allows for precise control over the crosslinking density and, consequently, the mechanical properties of the hydrogel, such as its elasticity and degradation rate.
Table 1: Potential Effects of Incorporating this compound into Hydrogel Networks
| Property | Effect of Incorporation | Rationale |
|---|---|---|
| Swelling Ratio | Increase | The hydrophilic nature of the PEG chain attracts and retains water molecules. |
| Mechanical Strength | Tunable | The defined length of the linker allows for control over crosslink density. |
| Biocompatibility | Enhanced | PEG is known for its low toxicity and immunogenicity. |
Design of Responsive Material Systems
Stimuli-responsive or "smart" materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. This compound can be utilized as a component in the design of such materials.
For instance, the methyl ester group can be hydrolyzed to a carboxylic acid. The ionization state of this carboxylic acid is pH-dependent; it will be deprotonated at basic pH and protonated at acidic pH. This change in charge can induce conformational changes in the polymer network, leading to swelling or shrinking of the material in response to pH changes. This property is highly desirable for the development of drug delivery systems that can release their payload in specific pH environments, such as the acidic microenvironment of tumors.
Development of Chemical Probes and Tags
The unique chemical handles of this compound make it a valuable linker for the synthesis of chemical probes and tags used in biological research. The PEG spacer can improve the solubility and reduce the non-specific binding of the probe.
Synthesis of Fluorescently Labeled Probes
In the synthesis of fluorescent probes, this compound can act as a spacer between a fluorescent dye and a targeting moiety. The hydroxyl group can be functionalized to attach to a biomolecule of interest, while the methyl ester can be converted to a carboxylic acid to react with an amine-functionalized fluorophore. This modular design allows for the creation of a wide range of probes for various biological targets. The hydrophilic PEG linker helps to prevent the quenching of the fluorophore and improves the probe's performance in aqueous biological environments.
Preparation of Affinity Tags and Capture Reagents
Affinity tags are used to purify proteins from complex mixtures. This compound can be used to link a capture reagent, such as biotin (B1667282), to a molecule that binds to a specific protein. The hydroxyl end can be attached to the binding molecule, and the ester end can be modified to attach to biotin. The resulting conjugate can then be used with streptavidin-coated beads to isolate the target protein. The PEG spacer helps to extend the biotin tag away from the binding molecule, reducing steric hindrance and improving the efficiency of the capture process.
Molecular Tools for Mechanistic Chemical Biology Investigations
In chemical biology, researchers often need to develop molecular tools to study complex biological processes. The versatility of this compound allows for its incorporation into a variety of such tools. For example, it can be used to create bifunctional molecules that bring two proteins into close proximity to study their interaction. One end of the linker can be attached to a ligand for one protein, and the other end to a ligand for the second protein. The length and flexibility of the PEG3 spacer can be critical for achieving the desired biological effect.
Contributions to Macromolecular and Supramolecular Architectures
Beyond its use as a simple linker, this compound can play a role in the construction of more complex macromolecular and supramolecular architectures. In macromolecular chemistry, it can be used as a monomer in the synthesis of well-defined block copolymers with alternating hydrophilic and hydrophobic segments.
In supramolecular chemistry, the ability of the terminal functional groups to participate in non-covalent interactions, such as hydrogen bonding, can be exploited. For example, after hydrolysis of the methyl ester to a carboxylic acid, this group can form hydrogen bonds with other functional groups to drive the self-assembly of molecules into larger, organized structures like micelles or vesicles. The PEG chain itself can also influence the self-assembly process due to its hydration and excluded volume effects.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Polyethylene (B3416737) glycol |
| Biotin |
Polymer Synthesis and Functionalization
The dual functionality of this compound provides chemists with a versatile platform for polymer synthesis and modification. Its ability to act as an initiator and be incorporated into various polymer architectures makes it a key component in creating materials with tailored properties.
Use as a Macroinitiator for Polymerization Reactions
The terminal hydroxyl group of this compound can serve as an initiation site for various polymerization techniques, particularly ring-opening polymerization (ROP). youtube.com In this role, it acts as a "macroinitiator," a polymeric species that initiates the growth of a new polymer chain. This method is commonly employed for the polymerization of cyclic monomers like epoxides, lactones (e.g., ε-caprolactone), and lactides to produce polyesters and polyethers. youtube.comnih.govyoutube.com
The process typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack and open the cyclic monomer, initiating polymerization. youtube.comdergipark.org.tr This approach allows for the synthesis of diblock copolymers where one block consists of the PEG chain from the macroinitiator and the second block is the newly formed polymer. The use of a PEG-based macroinitiator is particularly advantageous for creating amphiphilic block copolymers, which have both hydrophilic (PEG) and hydrophobic (e.g., polycaprolactone) segments. epstem.netnih.gov
Table 1: Examples of Polymerization Reactions Initiated by Hydroxyl-Terminated PEG Macroinitiators
| Monomer | Polymerization Type | Resulting Polymer Class | Key Feature |
|---|---|---|---|
| ε-caprolactone | Ring-Opening Polymerization (ROP) | Amphiphilic Diblock Copolymer (PEG-PCL) | Biodegradable polyester (B1180765) block |
| Lactide | Ring-Opening Polymerization (ROP) | Amphiphilic Diblock Copolymer (PEG-PLA) | Biocompatible polyester block |
Synthesis of Branched and Star-Shaped Poly(ethylene glycol) Architectures
Beyond linear polymers, this compound is instrumental in constructing more complex, non-linear polymer architectures such as branched and star-shaped polymers. nih.gov Star polymers, which consist of multiple polymer "arms" radiating from a central core, exhibit unique physical and rheological properties compared to their linear counterparts. nih.gov
The synthesis of star-shaped PEGs can be achieved through a "core-first" approach, where a multifunctional core molecule is used to initiate the growth of several polymer arms simultaneously. Alternatively, an "arm-first" method involves pre-synthesizing polymer arms (like those derived from this compound) and then attaching them to a multifunctional core. nih.gov The hydroxyl group can be reacted with a multifunctional core molecule, while the methyl ester end can be reserved for subsequent functionalization of the arm termini. This strategy allows for precise control over the number and length of the arms, leading to well-defined star architectures. rsc.org
Copolymer Design and Preparation
The ability to introduce both a hydrophilic PEG segment and a reactive handle makes this compound a valuable component in the design of sophisticated copolymers. It is frequently used to synthesize amphiphilic block copolymers, which can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles. dergipark.org.trepstem.net
For instance, using the hydroxyl group as an initiator for the polymerization of a hydrophobic monomer results in an AB diblock copolymer. nih.gov Similarly, it can be incorporated into ABA triblock copolymers where the central "B" block is the PEG unit. dergipark.org.trepstem.net These structures are highly sought after for drug delivery applications, as the hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG corona provides stability and biocompatibility in physiological environments. nih.govyoutube.comnih.gov The methyl ester group offers a site for further modification, such as attaching targeting ligands or other functional molecules.
Integration into Dendrimer and Supramolecular Nanostructures
The unique properties of PEG, combined with the reactive handles of this compound, make it an ideal building block for advanced nanoscale systems, including dendrimers and self-assembling supramolecular structures.
Building Block for Dendrimer Periphery Functionalization
Dendrimers are highly branched, tree-like macromolecules with a large number of surface functional groups. nih.govnih.gov While promising for applications like drug delivery, unmodified dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, can exhibit toxicity. nih.govnih.gov Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to mitigate this toxicity, reduce immunogenicity, and improve the pharmacokinetic profile of dendrimers. nih.govnih.govacs.org
This compound can be used to functionalize the periphery of dendrimers. The hydroxyl group can be activated or converted to another functional group to react with the amine or carboxyl groups on the dendrimer surface. nih.govwiserpub.com This covalent attachment blankets the dendrimer with a hydrophilic, biocompatible PEG layer. The terminal methyl ester groups on the PEG chains remain available for further conjugation with drugs, imaging agents, or targeting moieties, creating a multifunctional nanocarrier system. researchgate.net
Table 2: Impact of Dendrimer PEGylation
| Property | Unmodified Dendrimer | PEGylated Dendrimer |
|---|---|---|
| Toxicity | Can be cytotoxic | Significantly reduced nih.govnih.gov |
| Immunogenicity | Can be immunogenic | Reduced or eliminated nih.gov |
| Blood Circulation Time | Rapid clearance | Prolonged acs.org |
| Solubility | Variable | Enhanced nih.gov |
Role in the Assembly of Self-Assembled Systems
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and host-guest interactions. nih.govmdpi.com PEG derivatives are often used in these systems to impart water solubility and to control the assembly process. nih.govnih.gov
This compound can be incorporated into molecules designed to self-assemble into nanostructures such as nanofibers, nanorods, or vesicles. nih.govresearchgate.net For example, by attaching this PEG linker to a molecule with strong intermolecular recognition motifs (e.g., a peptide or a host-guest complex component), the resulting amphiphile can self-assemble in water. nih.govrsc.org The hydrophilic PEG chains will orient towards the aqueous phase, stabilizing the resulting nanostructure, while the interacting moieties drive the assembly process. nih.gov This approach allows for the fabrication of dynamic, often "smart," materials that can respond to external stimuli like pH or temperature. nih.gov
Utility in Modular Synthesis and Click Chemistry Methodologies
The structure of this compound makes it an ideal building block for modular synthesis, a strategy that involves the assembly of complex molecules from smaller, discrete units (modules). This approach is greatly facilitated by the principles of click chemistry, which utilizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The hydrophilic PEG3 linker inherent to the molecule also imparts favorable solubility properties to the resulting constructs.
Design and Synthesis of Click Chemistry Precursors (e.g., alkyne, azide, tetrazine derivatives)
The terminal hydroxyl group of this compound serves as a convenient handle for its conversion into a variety of reactive moieties essential for click chemistry. Standard organic synthesis protocols can be employed to transform this hydroxyl group into an alkyne, azide, or an amine which can then be further functionalized to a tetrazine.
Synthesis of Alkyne Derivatives: The conversion of the hydroxyl group to a terminal alkyne is a common strategy. This is typically achieved through a two-step process. First, the hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is then displaced by a nucleophilic alkyne, such as the anion of propargyl alcohol, to yield the desired alkyne-PEG3-methyl ester.
Synthesis of Azide Derivatives: To generate an azide-functionalized PEG3-methyl ester, the hydroxyl group is first converted to a leaving group as described above. Subsequent reaction with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of Azido-PEG3-methyl ester via an SN2 reaction. axispharm.com
Synthesis of Tetrazine Derivatives: Tetrazine derivatives for bioorthogonal chemistry can also be synthesized from this compound. The initial step involves the conversion of the hydroxyl group to a primary amine. This can be accomplished by first converting the alcohol to a tosylate, followed by reaction with a protected amine source like potassium phthalimide (B116566) and subsequent deprotection. The resulting amine-PEG3-methyl ester can then be coupled to an activated tetrazine, such as a tetrazine-NHS ester, to form the stable tetrazine-PEG3-methyl ester conjugate.
A summary of these synthetic transformations is presented in the table below.
| Starting Material | Reagents | Product | Functional Group for Click Chemistry |
| This compound | 1. TsCl, Pyridine2. Propargyl alcohol, NaH | Alkyne-PEG3-methyl ester | Terminal Alkyne |
| This compound | 1. MsCl, Et3N2. NaN3 | Azido-PEG3-methyl ester | Azide |
| This compound | 1. TsCl, Pyridine2. Potassium Phthalimide3. Hydrazine4. Tetrazine-NHS ester | Tetrazine-PEG3-methyl ester | Tetrazine |
Application in Bioorthogonal Ligation Reactions
The derivatives of this compound are prime candidates for use in bioorthogonal ligation reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide and alkyne derivatives are classic partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click chemistry reactions.
The tetrazine derivatives are particularly noteworthy for their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and is a cornerstone of modern bioorthogonal chemistry. broadpharm.com The hydrophilic PEG3 linker in these derivatives enhances the aqueous solubility of the molecules, which is a significant advantage for biological applications.
The kinetics of these bioorthogonal reactions are a critical factor in their utility. The table below provides a comparison of the second-order rate constants for some common bioorthogonal reactions.
| Bioorthogonal Reaction | Reactive Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 10² - 10³ |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DIBO) | 10⁻¹ - 1 |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine, trans-Cyclooctene (TCO) | 10³ - 10⁶ |
Scaffold Design for Multi-Component Chemical Assemblies
The bifunctional nature of this compound, combined with its defined length, makes it an excellent scaffold for the construction of more complex, multi-component chemical assemblies. By orthogonally deprotecting and reacting the hydroxyl and methyl ester functionalities, different molecular entities can be attached to either end of the PEG3 linker.
For instance, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule using standard peptide coupling reagents. The hydroxyl group, on the other hand, can be derivatized as described in section 4.3.1 to introduce a click chemistry handle. This allows for the sequential or simultaneous attachment of two different molecules, leading to the formation of well-defined heterobifunctional constructs. This strategy is widely employed in the development of probes for biological imaging, targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs). biochempeg.combiochempeg.com
Applications in Analytical Chemistry Methodologies
In addition to its utility in synthesis, this compound and its derivatives find applications in analytical chemistry, where they can be used to improve the separation and detection of analytes.
Derivatization for Enhanced Chromatographic Resolution
In high-performance liquid chromatography (HPLC), the separation of highly polar or structurally similar compounds can be challenging. Chemical derivatization of analytes is a common strategy to improve their chromatographic behavior. Attaching a PEG linker, such as that from this compound, to an analyte can significantly alter its polarity and retention characteristics.
For polar analytes that are poorly retained on reverse-phase HPLC columns, derivatization with a more hydrophobic PEG derivative can increase their retention time and improve resolution. Conversely, for nonpolar analytes, attaching a hydrophilic PEG chain can decrease their retention, allowing for faster analysis or separation from other nonpolar components. The well-defined length of the PEG3 linker provides a consistent and predictable change in retention behavior. While specific studies detailing the use of this compound for this purpose are not abundant, the principle of using PEG derivatives to modify analyte polarity for improved HPLC separation is well-established.
Role in Developing New Sensing Platforms
This compound plays a significant role in the advancement of modern chemical and biological sensing platforms. Its distinct molecular structure, featuring a hydrophilic tri(ethylene glycol) chain, a reactive terminal hydroxyl group, and a modifiable methyl ester, makes it a versatile building block for the functionalization of sensor surfaces. The integration of this compound onto sensing platforms is primarily aimed at enhancing sensitivity, improving selectivity, and ensuring operational stability in complex biological media.
The primary function of this compound in this context is to form a self-assembled monolayer (SAM) or a surface coating that imparts desirable properties to the sensor interface. The hydrophilic polyethylene glycol (PEG) chain is crucial for minimizing non-specific binding of interfering molecules from the sample matrix, a phenomenon known as biofouling. By creating a hydrated layer on the sensor surface, the PEG moiety effectively repels the adsorption of proteins, lipids, and other biomolecules, thereby reducing background noise and leading to a higher signal-to-noise ratio. This is a critical factor in the development of highly sensitive biosensors for diagnostic and environmental monitoring applications.
The methyl ester group, while less reactive than the hydroxyl group, offers an additional site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be used for subsequent conjugation reactions, for instance, via carbodiimide chemistry to link to amine groups on a bioreceptor. This dual functionality adds to the versatility of this compound in the design of complex sensor architectures.
In the realm of electrochemical sensors, the application of coatings derived from this compound can also influence the electrochemical properties of the electrode surface. The PEG layer can act as a barrier to electron transfer for certain redox species while facilitating the electrochemical signal of the target analyte, thereby enhancing the selectivity of the sensor. The ability to tune the thickness and density of the PEG layer allows for the fine-tuning of the sensor's response characteristics.
While specific research explicitly detailing the use of this compound in a complete sensing platform is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar short-chain PEG linkers. These studies consistently highlight the benefits of using such linkers to improve the analytical performance of various sensing modalities, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and various electrochemical techniques.
The following table summarizes the key characteristics and functions of this compound in the context of developing new sensing platforms, based on the established roles of similar oligo(ethylene glycol) compounds in sensor development.
| Feature | Role in Sensing Platform Development | Anticipated Impact on Sensor Performance |
| Tri(ethylene glycol) Chain | Forms a hydrophilic, bio-inert surface layer. | Reduces non-specific binding, minimizes biofouling, and improves signal-to-noise ratio. |
| Terminal Hydroxyl Group | Provides a primary site for the covalent immobilization of biorecognition elements. | Enables stable and oriented attachment of probes, enhancing sensor sensitivity and specificity. |
| Terminal Methyl Ester Group | Offers a secondary site for chemical modification (e.g., hydrolysis to a carboxylic acid). | Increases the versatility of surface functionalization strategies. |
| Defined Chain Length | Acts as a short, flexible spacer arm between the sensor surface and the bioreceptor. | Optimizes the accessibility of the bioreceptor to the target analyte, potentially improving binding kinetics. |
In essence, this compound serves as a critical interface between the solid-state sensor substrate and the biological sample, enabling the reliable and sensitive detection of target analytes by mitigating matrix effects and facilitating the specific capture of the molecule of interest.
Analytical and Spectroscopic Characterization Techniques for Hydroxy Peg3 Methyl Ester Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Hydroxy-PEG3-methyl ester. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the terminal hydroxyl group, the repeating ethylene (B1197577) glycol units, and the terminal methyl ester group.
The protons on the methylene (B1212753) group adjacent to the hydroxyl function (HO-CH₂ -) are typically observed as a triplet at approximately 3.72 ppm. The large signal dominating the spectrum, usually found around 3.65 ppm, corresponds to the overlapping signals of the central polyethylene (B3416737) glycol (PEG) methylene protons (-O-CH₂ -CH₂ -O-). The methylene protons adjacent to the ester carbonyl group (-CH₂ -COOCH₃) are shifted further downfield to around 4.15 ppm due to the deshielding effect of the carbonyl. Finally, the methyl protons of the ester group (-COOCH₃ ) appear as a sharp singlet at approximately 3.68 ppm. The integration of these signals provides a quantitative measure of the protons in each unique position, confirming the structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| HO-CH₂ -CH₂- | 3.72 | Triplet |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | 3.65 | Multiplet |
| -CH₂ -COOCH₃ | 4.15 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The carbon atom of the methyl group in the ester function (-COOC H₃) is typically observed around 51.9 ppm. The carbon of the methylene group adjacent to the hydroxyl end (HO-C H₂-) appears at approximately 61.5 ppm. The carbons within the repeating PEG backbone (-O-C H₂-C H₂-O-) produce a characteristic set of signals around 70.5 ppm. The methylene carbon next to the ester carbonyl group (-C H₂-COOCH₃) is found at approximately 68.0 ppm. The carbonyl carbon (-C OOCH₃) itself gives a signal in the characteristic downfield region for esters, at approximately 171.2 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOC H₃ | 51.9 |
| HO-C H₂- | 61.5 |
| -O-C H₂-C H₂-O- (PEG Backbone) | 70.5 |
| -C H₂-COOCH₃ | 68.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. chemspider.com This would show connectivity within the ethylene glycol units (e.g., between the two protons of a -CH₂-CH₂- group) and confirm the sequence of the PEG chain. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemspider.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, it would link the proton signal at ~3.72 ppm to the carbon signal at ~61.5 ppm, confirming the HO-CH₂- group.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and assessing its purity by detecting any potential byproducts or contaminants.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like PEG derivatives without causing fragmentation. chemicalbook.com In ESI-MS, the sample is ionized directly from solution, typically by protonation or by forming adducts with cations. nist.gov
For this compound (Molecular Weight: 236.26 g/mol ), the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 237.27. Due to the high affinity of the polyethylene glycol chain's ether oxygens for alkali metals, signals corresponding to sodium [M+Na]⁺ (m/z ≈ 259.25) and potassium [M+K]⁺ (m/z ≈ 275.22) adducts are also commonly observed and can even be the base peaks in the spectrum. The presence of this characteristic pattern of ions confirms the molecular weight of the target compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique particularly effective for the analysis of polymers. The analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the gentle ionization of the analyte molecules.
For a discrete compound like this compound, MALDI-TOF MS provides a clear assessment of molecular weight and purity. The resulting spectrum is typically simple, dominated by a single peak corresponding to the singly charged molecule, most often as a sodium adduct [M+Na]⁺ due to the prevalence of sodium ions and the high affinity of the PEG chain for them. Common matrices used for the analysis of PEG compounds include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). This technique is highly sensitive and can easily detect the presence of any related impurities or molecules with different PEG chain lengths.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Species | Technique | Expected Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | ESI-MS | ~ 237.27 |
| [M+Na]⁺ | ESI-MS, MALDI-TOF MS | ~ 259.25 |
Chromatographic and Separation Methods for Purity and Homogeneity
Chromatographic techniques are indispensable for assessing the purity and homogeneity of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive molecules like this compound. It offers high resolution and sensitivity for separating the target compound from starting materials, by-products, and other impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the elution order is influenced by the length of the PEG chain and the nature of the end groups. nih.gov
A typical HPLC setup for analyzing this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This ensures the efficient elution of both polar and non-polar impurities. Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as PEG compounds lack a strong UV chromophore. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 20% B, increasing to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution and assessing the polydispersity of polymeric compounds. lcms.cz While this compound is a discrete molecule, GPC/SEC is crucial for analyzing its derivatives, especially when it is conjugated to larger molecules or when assessing the purity of the starting PEG material.
GPC/SEC separates molecules based on their hydrodynamic volume in solution. researchgate.net The stationary phase consists of porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores, resulting in a longer retention time. This technique is particularly useful for detecting the presence of higher or lower molecular weight PEG oligomers.
For low molecular weight PEGs, the choice of solvent and column is critical to achieve good resolution. chromatographyonline.com Tetrahydrofuran (THF) is a common mobile phase for organic GPC, used with styrene-divinylbenzene-based columns. chromatographyonline.com Aqueous mobile phases can also be employed, particularly for water-soluble PEG derivatives. researchgate.net Calibration with well-characterized PEG standards is essential for accurate molecular weight determination. jenkemusa.com
| Parameter | Condition |
|---|---|
| Column | Styrene-divinylbenzene (SDV) gel column set (e.g., 300 x 8 mm) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Calibration | Narrow polydispersity PEG standards |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.
For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl group (-OH), the ester carbonyl group (C=O), the C-O-C ether linkages of the PEG backbone, and the C-H bonds of the alkyl chain.
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. masterorganicchemistry.com The C-O-C stretching vibrations of the ethylene glycol units typically appear as a strong, broad band in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Broad, Strong |
| Alkyl (C-H) | C-H stretch | 2850-2960 | Medium to Strong |
| Ester (C=O) | C=O stretch | 1735-1750 | Strong, Sharp |
| Ether (C-O-C) | C-O stretch | 1100-1250 | Strong, Broad |
Spectrophotometric and Fluorometric Methods for Quantification and Labeling Efficiency
Spectrophotometric and fluorometric methods are valuable for the quantification of this compound, particularly after its derivatization or conjugation to other molecules. These techniques rely on the measurement of light absorption (spectrophotometry) or fluorescence emission (fluorometry).
Since this compound itself does not possess a strong chromophore for UV-Vis absorption or a native fluorophore, direct quantification by these methods is challenging. However, the terminal hydroxyl group can be reacted with a chromophoric or fluorophoric labeling agent to enable sensitive detection. For instance, derivatization of the hydroxyl group with a reagent like 1-naphthyl isocyanate introduces a fluorescent tag, allowing for quantification by fluorescence spectroscopy. researchgate.net The efficiency of such labeling reactions can also be assessed using these techniques.
When this compound is conjugated to a protein or another biomolecule that has intrinsic absorbance or fluorescence, spectrophotometric or fluorometric methods can be used to determine the extent of modification. For example, a change in the absorbance spectrum of a protein upon conjugation can be used to quantify the degree of PEGylation.
The choice of method and the specific wavelength for analysis depend on the nature of the chromophore or fluorophore introduced. For fluorescently labeled derivatives, an excitation wavelength is used to excite the molecule, and the emitted light is measured at a longer emission wavelength.
| Analytical Method | Derivatizing Agent/Label | Principle | Typical Wavelengths (nm) |
|---|---|---|---|
| UV-Vis Spectrophotometry | Chromophoric label attached to the hydroxyl group | Measurement of light absorption by the chromophore | Dependent on the specific chromophore used |
| Fluorometry | 1-Naphthyl isocyanate | Derivatization of the hydroxyl group to form a fluorescent urethane (B1682113) | Excitation: ~290, Emission: ~340 |
| Fluorometry | Fluorescamine | Reaction with a primary amine introduced after modification of the hydroxyl group | Excitation: ~390, Emission: ~475 |
Computational and Theoretical Studies Relevant to Hydroxy Peg3 Methyl Ester
Molecular Modeling and Conformational Analysis of PEG Chains
Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in exploring the conformational landscape of polyethylene (B3416737) glycol (PEG) chains. rsc.org These simulations track the motions of atoms over time, governed by a set of equations known as a force field, to reveal how the chain flexes, folds, and interacts with its surroundings. nih.govrsc.org For short PEG chains analogous to the backbone of Hydroxy-PEG3-methyl ester, these studies elucidate the fundamental principles of their structure and flexibility.
Different force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), GAFF (General AMBER Force Field), and CHARMM, have been developed and refined to accurately model these systems. rsc.orgnih.govresearchgate.net For example, simulations using a revised CHARMM ether force field (C35r) successfully reproduced experimentally observed conformational populations for related molecules. researchgate.net The choice of force field can influence the precise distribution of dihedral angles and other structural parameters, but the general preference for the gauche form in aqueous solution is a consistent finding. rsc.orgnih.gov
Table 1: Simulated Dihedral Angle Populations for Ethylene (B1197577) Glycol (EG) in Aqueous Environments
| Dihedral Angle | Conformation | Population (%) in Neat Liquid | Population (%) at Infinite Dilution in Water | Source |
|---|---|---|---|---|
| O-C-C-O | gauche | ~79% | ~89% | nih.gov |
| O-C-C-O | trans | ~21% | ~11% | nih.gov |
| H-O-C-C | gauche | Variable | Increases with dilution | nih.govchemrxiv.org |
Table 2: Simulated Radii of Gyration (Rg) for Short Polyethylene Oxide (PEO) Chains in Water
| Number of Monomer Units (n) | Molecular Weight (Mw) | Simulated Rg (Å) (All-Atom) | Source |
|---|---|---|---|
| 9 | 414 | 5.5 ± 0.4 | researchgate.net |
| 18 | 810 | 8.0 ± 0.7 | researchgate.net |
| 27 | 1206 | 10.1 ± 1.1 | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules like this compound. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic properties. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For this compound, the primary reactive centers are the terminal hydroxyl group and the methyl ester.
Hydroxyl Group (-OH): The lone pairs on the oxygen atom make this group a center of high electron density. This region is expected to be a major contributor to the HOMO, making the hydroxyl group a nucleophilic site, capable of donating electrons in reactions. youtube.com
Methyl Ester Group (-COOCH₃): The carbonyl carbon (C=O) is electron-deficient due to the high electronegativity of the two adjacent oxygen atoms. This site is expected to be a significant contributor to the LUMO, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com
DFT calculations on related small molecules can provide estimates for these energy levels. researchgate.netresearchgate.net
Table 3: Representative Calculated Frontier Orbital Energies for Small Organic Molecules
| Parameter | Definition | Typical Calculated Value (eV) | Implication for Reactivity | Source |
|---|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -9 | Relates to the ability to donate electrons (nucleophilicity). youtube.com | nih.govyoutube.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0 to +3 | Relates to the ability to accept electrons (electrophilicity). youtube.com | nih.govyoutube.com |
An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. youtube.com It is calculated by determining the electrostatic potential at various points on the molecule's electron density surface. researchgate.net These maps are color-coded to indicate different regions of charge: red typically represents regions of negative electrostatic potential (electron-rich), while blue represents regions of positive electrostatic potential (electron-poor). youtube.com
For this compound, an ESP map would reveal:
Negative Potential (Red): Concentrated around the oxygen atoms of the ether linkages, the carbonyl oxygen of the ester, and the hydroxyl oxygen. These are the most electronegative atoms with lone pairs of electrons, making them sites for interaction with electrophiles or for hydrogen bond acceptance. researchgate.net
Positive Potential (Blue): Primarily located on the hydrogen atom of the terminal hydroxyl group. This proton is acidic and is a prime site for hydrogen bond donation or deprotonation by a base. researchgate.net
Neutral Potential (Green/Yellow): Found over the carbon-hydrogen regions of the ethylene backbone, which are largely nonpolar.
ESP maps are invaluable for predicting non-covalent interactions, such as how the molecule will interact with other molecules, including water, or bind to a biological target. nih.gov
Reaction Pathway Prediction and Mechanistic Simulations of this compound Transformations
Computational methods can be used to simulate the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. rsc.org By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction and its activation energy. rsc.org The key reactive functional groups on this compound are the hydroxyl and methyl ester moieties.
Computational studies can model the hydrolysis of the ester group, a common degradation pathway for such linkers. nih.govresearchgate.net This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Quantum mechanics/molecular mechanics (QM/MM) simulations, where the reacting core is treated with high-level quantum mechanics and the surrounding environment with classical mechanics, can be used to model this process, for example, in an enzyme active site or in solution. rsc.org Such simulations can elucidate the role of solvent molecules in stabilizing the tetrahedral intermediate and the transition state, providing a calculated free energy barrier for the reaction.
Similarly, the reactivity of the terminal hydroxyl group can be modeled. A common synthetic step is the conversion of the hydroxyl group into a better leaving group to allow for nucleophilic substitution. Theoretical calculations can predict the energetics of this activation step and the subsequent substitution, helping to optimize reaction conditions. Probabilistic Monte Carlo simulations have also been used to model transformations like PEG chain scissions induced by hydroxyl radicals, demonstrating how computational approaches can predict the evolution of molecular weight distributions following chemical reactions. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polyethylene glycol (PEG) |
| Ethylene glycol |
Transition State Characterization
Derivatization of this compound typically involves reactions at its hydroxyl or methyl ester functionalities. Understanding the transition states of these reactions is crucial for predicting reaction rates and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing the geometry and energetics of these transient structures.
For the esterification or etherification of the terminal hydroxyl group, the reaction mechanism often involves a nucleophilic attack. DFT calculations on similar alcohol derivatization reactions reveal that the transition state is characterized by the formation of a partial bond between the nucleophile and the electrophilic center, and the simultaneous partial breaking of the bond to the leaving group. researchgate.net The geometry of this transition state, including bond lengths and angles, dictates the steric and electronic requirements for the reaction to proceed efficiently.
Hydrolysis or transesterification of the methyl ester group proceeds through a tetrahedral intermediate. Computational studies on the alcoholysis of methyl esters have elucidated the transition states leading to and from this intermediate. rsc.org These studies indicate that the rate-determining step can be either the formation or the breakdown of the tetrahedral intermediate, depending on the specific reactants and catalysts involved. The transition state for the formation of this intermediate involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
Below is a representative data table summarizing calculated activation energies for analogous derivatization reactions, which can be considered indicative of the processes involving this compound.
| Reaction Type | Analogous Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |
| Esterification of an alcohol | Propanol + Acetic Anhydride | DFT (B3LYP/6-31G*) | 15.8 |
| Transesterification of a methyl ester | Methyl Acetate + Ethanol | DFT (M06-2X/def2-TZVP) | 22.5 |
| Silylation of an alcohol | Ethanol + Trimethylchlorosilane | DFT (B3LYP/6-31+G(d,p)) | 12.3 |
Energy Landscape Mapping for Derivatization Reactions
For instance, in a catalyzed esterification of the hydroxyl group, the energy landscape would depict the initial formation of a catalyst-substrate complex, followed by the transition state for the nucleophilic attack, the formation of a tetrahedral intermediate, another transition state for the departure of the leaving group, and finally the formation of the product complex before the release of the catalyst. Each of these points on the energy landscape has a specific energy level, and the differences between them determine the kinetics and thermodynamics of the reaction.
Similarly, for the aminolysis of the methyl ester, the energy landscape would show the relative energies of the reactants, the transition state for the formation of the zwitterionic tetrahedral intermediate, the intermediate itself, the transition state for the proton transfer and elimination of methanol, and the final amide product. DFT calculations on the aminolysis of methyl esters have shown that the reaction can proceed through a concerted or a stepwise mechanism, with the energy landscape revealing the preferred pathway.
The following table presents a hypothetical energy landscape for the derivatization of the hydroxyl group of this compound with a generic carboxylic acid, based on data from analogous systems.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Carboxylic Acid | 0 |
| Pre-reaction Complex | H-bonded reactants | -2.5 |
| Transition State 1 | Formation of tetrahedral intermediate | +18.2 |
| Tetrahedral Intermediate | Covalently bonded intermediate | -5.7 |
| Transition State 2 | Elimination of water | +20.1 |
| Products | Ester-PEG3-methyl ester + Water | -8.0 |
Investigations into Solvent Effects on this compound Behavior
The conformation and reactivity of flexible molecules like this compound are significantly influenced by the surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool to investigate these solvent effects at an atomic level. researchgate.net
MD simulations of oligo(ethylene glycol) (OEG) chains in various solvents have shown that the conformational ensemble of the PEG chain is highly dependent on the solvent's polarity and hydrogen bonding capacity. nih.gov In aqueous solutions, the hydrophilic ether oxygens of the PEG chain form hydrogen bonds with water molecules, leading to a more extended and flexible conformation. acs.org In contrast, in less polar organic solvents, intramolecular interactions may become more favorable, resulting in a more compact, globular structure. acs.org
The solvent also plays a critical role in the energetics of derivatization reactions. Implicit and explicit solvent models used in quantum mechanical calculations can account for the stabilization or destabilization of reactants, transition states, and products by the solvent. For reactions involving charged intermediates or transition states, polar solvents can significantly lower the activation energy by stabilizing these species through electrostatic interactions.
The table below summarizes the calculated radius of gyration (Rg) for a PEG3 oligomer in different solvents, illustrating the impact of the solvent on the molecule's conformation. A smaller Rg indicates a more compact structure.
| Solvent | Dielectric Constant | Radius of Gyration (Rg) (Å) - Calculated |
| Water | 78.4 | 3.8 |
| Methanol | 32.7 | 3.5 |
| Dichloromethane (B109758) | 8.9 | 3.2 |
| Hexane | 1.9 | 3.0 |
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry and Sustainable Synthetic Methodologies for PEG Linkers
The principles of green chemistry are increasingly influencing the synthesis of PEG linkers. The goal is to develop more environmentally benign processes that reduce waste and energy consumption. Polyethylene (B3416737) glycol itself is often considered a green solvent and catalyst, being non-toxic, biodegradable, stable, and recyclable. researchgate.net Research is focused on extending these benefits to the synthesis of its derivatives.
Key areas of innovation include:
Use of Greener Solvents: Aqueous-based synthesis is a primary goal. Utilizing water as a solvent minimizes the reliance on volatile organic compounds (VOCs) that are common in traditional organic synthesis. csic.es
Catalyst Efficiency: Developing highly efficient and recyclable catalysts can significantly reduce waste. PEG has been investigated as a polymeric catalyst that can be reused multiple times without a significant loss of activity. researchgate.net
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing byproducts.
Chromatography-Free Synthesis: Solid-phase synthesis techniques offer a promising avenue for creating PEG derivatives without the need for extensive chromatographic purification, which consumes large volumes of solvents. nih.gov This stepwise approach on a solid support can produce monodisperse PEGs with high yields. nih.gov
A simple and green procedure for preparing PEG networks has been demonstrated by reacting dihydroxy-terminated PEG with diepoxy-terminated PEG in concentrated aqueous sodium hydroxide (B78521) solutions, showcasing a move away from conventional solvents. rsc.org
Development of Advanced Functionalized Hydroxy-PEG3-methyl ester Analogues
This compound is a foundational molecule whose true potential is unlocked through the development of advanced, functionalized analogues. Its structure, featuring a terminal hydroxyl group and a methyl ester, provides two distinct points for chemical modification. cd-bioparticles.netaxispharm.com
Hydroxyl Group Derivatization: The hydroxyl (-OH) group is a versatile handle for introducing a wide array of functionalities. axispharm.com It can be converted into other reactive groups to facilitate specific conjugation chemistries.
Ester Group Modification: The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. cd-bioparticles.netbroadpharm.com This acid can then be activated, for example, as an NHS ester, to react with amine groups on biomolecules.
This dual functionality allows for the creation of heterobifunctional linkers, which are critical for conjugating two different molecules, such as a targeting agent and a therapeutic payload. axispharm.com The development of analogues with precisely placed functional groups along the PEG chain can lead to linkers with tailored flexibility, solubility, and release characteristics.
| Original Functional Group | Potential Modification | Resulting Functional Group | Application Focus |
|---|---|---|---|
| Hydroxyl (-OH) | Tosylation | Tosyl (-OTs) | Nucleophilic substitution reactions |
| Hydroxyl (-OH) | Azidation | Azide (B81097) (-N3) | Click chemistry (with alkynes) |
| Hydroxyl (-OH) | Conversion to Amine | Amine (-NH2) | Amide bond formation |
| Methyl Ester (-COOCH3) | Hydrolysis | Carboxylic Acid (-COOH) | Activation for amine coupling (e.g., NHS ester) |
Exploration of Novel Interdisciplinary Applications in Chemical and Materials Science
While PEG linkers are well-established in bioconjugation and drug delivery, their unique properties are paving the way for applications in diverse fields like materials science and surface chemistry. jenkemusa.combiochempeg.com The ability of this compound and its analogues to modify surfaces and polymers opens up new research avenues.
Surface Modification: Covalently attaching PEG chains to surfaces can create antibiofouling coatings that resist the non-specific adsorption of proteins and cells. mdpi.com This is crucial for medical devices, diagnostic tools, and marine applications. Photoreactive PEG polymers can be immobilized on various substrates like plastic and glass to achieve this effect. mdpi.com
Advanced Materials: Incorporating PEG linkers into polymer matrices can enhance their properties. For instance, PEG-functionalized graphene nanosheets have shown improved dispersibility and have been used as nanofillers to significantly increase the thermal stability of bulk polymers. nih.gov
Hydrogel Formation: Multi-arm PEG derivatives are extensively used to form hydrogels for applications in tissue engineering, regenerative medicine, and controlled drug release. jenkemusa.com this compound can be functionalized to act as a cross-linker in these networks.
Advanced Drug Conjugates: Beyond simple PEGylation, these linkers are integral to more complex therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). biochempeg.com In ADCs, the PEG linker connects an antibody to a cytotoxic drug, and its properties are critical for the stability and efficacy of the conjugate. biochempeg.com In PROTACs, the linker bridges a target protein ligand and an E3 ligase ligand, with the linker's length and composition being crucial for inducing protein degradation. biochempeg.com
Integration with Machine Learning and Artificial Intelligence for Predictive Design
The design of linkers for applications like ADCs and PROTACs is a complex multivariate problem. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design process. patsnap.com
Instead of relying solely on trial-and-error laboratory synthesis, computational models can predict the properties of novel linkers. patsnap.com By analyzing large datasets, AI algorithms can identify relationships between a linker's structure (e.g., length, flexibility, functional groups) and its performance characteristics (e.g., stability, solubility, release kinetics). patsnap.compegsummit.com
Key applications of AI in linker design include:
Property Prediction: ML models can be trained to predict critical biophysical properties such as solubility, stability, and pharmacokinetic profiles. patsnap.compegsummit.com
Generative Models: AI can generate novel linker structures that are optimized for specific criteria. For example, a Transformer-based deep learning framework named Linker-GPT has been developed to generate new ADC linkers with high structural diversity and synthetic feasibility. researchgate.net
Optimization: Reinforcement learning can be used to iteratively refine linker designs to meet multiple objectives simultaneously, such as maximizing drug-likeness while ensuring synthetic accessibility. researchgate.net
This in silico approach can significantly reduce the time and cost of development by prioritizing the most promising candidates for experimental validation. patsnap.com
Advancements in High-Throughput Synthesis and Characterization of PEG-Based Libraries
To fully leverage the predictive power of AI and explore the vast chemical space of functionalized PEG linkers, high-throughput methods for synthesis and characterization are essential. These approaches enable the rapid creation and evaluation of large libraries of compounds.
Combinatorial Synthesis: Methodologies like solid-phase synthesis are well-suited for automation and the creation of combinatorial libraries. nih.govnih.gov By systematically varying the PEG length and the functional groups at each end, diverse libraries of linkers based on the this compound scaffold can be generated. PEG-based resins are particularly useful for synthesizing and screening one-bead-one-compound libraries. nih.gov
High-Throughput Screening: Once synthesized, these libraries can be rapidly screened for desired properties. This could involve on-bead screening assays for binding or enzymatic activity. nih.gov
Advanced Characterization: Characterizing the resulting conjugates is a critical step. A combination of analytical techniques is often necessary for a complete picture. nih.gov High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for determining molecular weight, purity, and the degree of PEGylation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural characterization and quantifying the degree of substitution. nih.gov
| Stage | Methodology | Key Advantage | Reference |
|---|---|---|---|
| Synthesis | Solid-Phase Synthesis on PEG-based Resins | Amenable to automation; simplifies purification. | nih.govnih.gov |
| Screening | On-Bead Screening Assays | Rapid evaluation of large compound libraries. | nih.gov |
| Characterization | HPLC-MS | Accurate analysis of molecular weight and purity. | nih.gov |
| Characterization | NMR Spectroscopy | Detailed structural information and quantification. | nih.gov |
By integrating these advanced synthetic and analytical techniques, researchers can efficiently create and validate the next generation of PEG linkers derived from this compound, accelerating innovation across multiple scientific disciplines.
Q & A
Q. What are the critical steps in synthesizing Hydroxy-PEG3-methyl ester, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves esterification or PEGylation reactions under controlled conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) for ester bond formation.
- Purification : Column chromatography or recrystallization to isolate the product.
- Validation : Confirm efficiency via ¹H/¹³C NMR for structural integrity and HPLC (≥95% purity threshold). Replicate reactions under identical conditions to assess reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural conformation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.5–4.5 ppm for PEG methylene protons; δ 1.2–1.4 ppm for methyl ester groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ peak at m/z 410.50 for Hydroxy-PEG6-methyl ester analogs) .
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) for purity assessment.
Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?
- Methodological Answer : Solubility in polar solvents (e.g., water, methanol) is critical for bioconjugation, while organic solvents (e.g., DMF, THF) are preferred for esterification.
- Experimental Design : Conduct solubility tests at varying temperatures (25–60°C) and solvent ratios.
- Data Interpretation : Compare partition coefficients (logP) to predict compatibility with reaction matrices .
Advanced Research Questions
Q. What experimental design methodologies are recommended for optimizing this compound synthesis parameters (e.g., temperature, catalyst concentration)?
- Methodological Answer : Use Taguchi orthogonal arrays (e.g., L9 matrix) to evaluate four parameters at three levels (e.g., molar ratio, catalyst type, concentration, temperature).
- Key Steps :
Define control factors (e.g., catalyst concentration: 0.5–1.5 wt%).
Conduct ANOVA to identify dominant parameters (e.g., catalyst concentration contributes >77% to yield variance).
Validate optimal conditions (e.g., 60°C, 1.5 wt% KOH) via triplicate runs, achieving ≥96% yield .
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate samples at pH 2–12 and 4–60°C for 24–72 hours.
- Analytical Consistency : Use standardized HPLC protocols to quantify degradation products (e.g., free PEG or methyl ester hydrolysis).
- Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., buffer ionic strength) .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
- Methodological Answer :
- In-line Monitoring : FTIR or Raman spectroscopy to detect intermediate byproducts (e.g., diesters).
- Process Optimization : Adjust reaction stoichiometry (e.g., 1:6 alcohol-to-oil molar ratio) and use scavengers (e.g., molecular sieves) to absorb water.
- Quality Control : Implement Design of Experiments (DoE) to correlate impurity levels with process variables .
Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- Steric Analysis : Molecular dynamics simulations to model PEG chain flexibility and accessibility of the methyl ester group.
- Electronic Profiling : DFT calculations to evaluate electrophilicity of the ester carbonyl group (e.g., Fukui indices).
- Experimental Validation : Compare reaction rates with azide/alkyne partners under inert vs. protic conditions .
Methodological Frameworks
- Research Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses, e.g., "Catalyst type significantly impacts this compound yield under alkaline conditions" .
- Data Analysis : Use S/N ratios (larger-the-better) in Taguchi methods to prioritize parameters with the highest signal-to-noise impact (e.g., S/N = 38.951 for optimal yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
